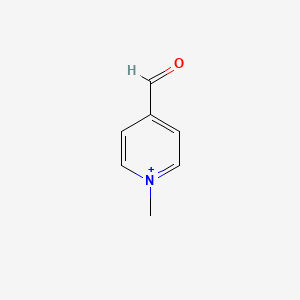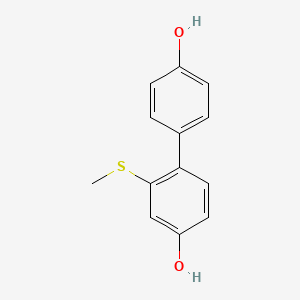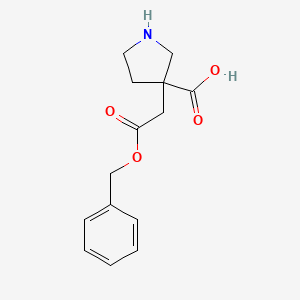
5-Acetyl-3-chloro-2-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-3-chloropyridine-2-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with acetyl, chloro, and carbonitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-3-chloropyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of 5-acetylpyridine followed by the introduction of a carbonitrile group. The reaction conditions often require the use of specific reagents such as thionyl chloride for chlorination and sodium cyanide for the introduction of the nitrile group. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 5-acetyl-3-chloropyridine-2-carbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
化学反应分析
Types of Reactions
5-Acetyl-3-chloropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under conditions that favor nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
科学研究应用
5-Acetyl-3-chloropyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 5-acetyl-3-chloropyridine-2-carbonitrile exerts its effects is related to its ability to interact with specific molecular targets. The acetyl and carbonitrile groups can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence biological pathways and enzyme activities, leading to the observed effects.
相似化合物的比较
Similar Compounds
5-Chloropyridine-2-carbonitrile: Similar in structure but lacks the acetyl group.
3-Acetylpyridine: Contains the acetyl group but lacks the chloro and carbonitrile groups.
2-Chloronicotinonitrile: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
5-Acetyl-3-chloropyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acetyl and carbonitrile groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
属性
分子式 |
C8H5ClN2O |
|---|---|
分子量 |
180.59 g/mol |
IUPAC 名称 |
5-acetyl-3-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5ClN2O/c1-5(12)6-2-7(9)8(3-10)11-4-6/h2,4H,1H3 |
InChI 键 |
DNXVYCCAAUAAFY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(N=C1)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)





![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)



